![molecular formula C17H14F2N2OS B2533969 2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 868677-86-5](/img/structure/B2533969.png)

2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

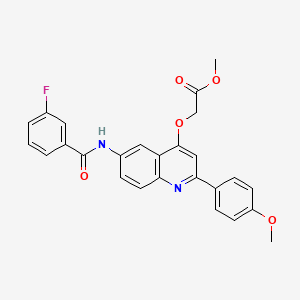

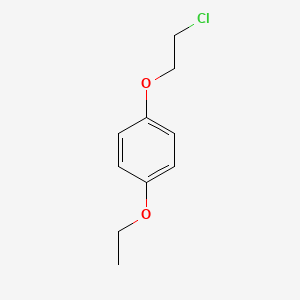

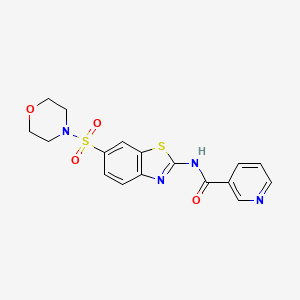

While specific synthesis methods for “2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide” were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications

Organogelators and Material Science

Fluorinated bis-benzamides, similar in structural relevance, have been utilized as organogelators to create thixotropic gels. These gels are formed from highly rigid fibers, demonstrating the application of such compounds in material science for creating stable gels at low concentrations, such as in the case of isopropanol and perfluorotributylamine gels (Loiseau et al., 2002).

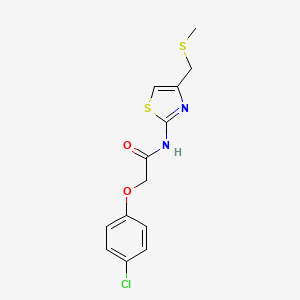

Organic Synthesis and Chemical Interactions

In the realm of organic synthesis, the study of short C–H⋯F interactions involving difluorobenzene groups provides insight into the role of fluorine in molecular aggregation. The synthesis and analysis of various difluorophenylbenzamides have demonstrated how fluorine substitution can influence intermolecular interactions, contributing to our understanding of molecular design for desired physical and chemical properties (Mocilac et al., 2016).

Photophysical Properties and Sensor Development

The exploration of benzothiazole-enamide-based boron difluoride complexes has shown that such compounds can exhibit aggregation-induced emission, tunable emission profiles, and efficient solid-state emission. These properties are crucial for the development of fluorescent materials and sensors, indicating the potential of fluorinated benzamides in advanced material applications (Liu et al., 2015).

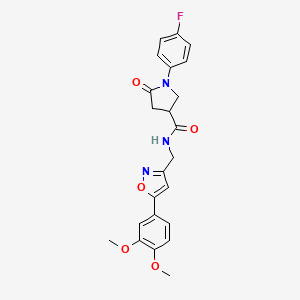

Antimicrobial and Anticancer Research

Fluorinated benzothiazoles have been investigated for their potential in medical applications, including their cytotoxic properties against certain cancer cell lines. Such studies reveal the importance of fluorine atoms in enhancing the biological activity of benzothiazole derivatives, contributing to the search for novel therapeutic agents (Hutchinson et al., 2001).

Mechanism of Action

Target of Action

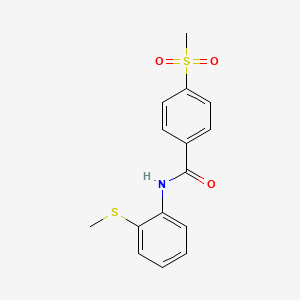

Similar compounds have been shown to target enzymes like cyclo-oxygenase (cox) which play a crucial role in inflammation .

Biochemical Pathways

Similar compounds have been shown to affect the arachidonic acid pathway, which is involved in the production of prostaglandins and leukotrienes, key mediators of inflammation .

Result of Action

Similar compounds have been shown to have anti-inflammatory and analgesic activities .

Future Directions

properties

IUPAC Name |

2,6-difluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2OS/c1-9(2)10-6-7-13-14(8-10)23-17(20-13)21-16(22)15-11(18)4-3-5-12(15)19/h3-9H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRUREPELBKSKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2533893.png)

![2-(2-Bromophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2533895.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)

![3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2533901.png)

![N~6~-(3-methylbutyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533902.png)